An In-depth Technical Guide to the Discovery and Synthesis Pathway of CH-Fubiata
An In-depth Technical Guide to the Discovery and Synthesis Pathway of CH-Fubiata
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and forensic applications only. CH-Fubiata is a synthetic cannabinoid and has not been approved for human or veterinary use. Its pharmacological and toxicological properties are largely unstudied.
Executive Summary
CH-Fubiata is a novel psychoactive substance (NPS) classified as a synthetic cannabinoid, first identified in the recreational drug supply in 2022.[1][2][3] Structurally, it belongs to a newer class of synthetic cannabinoids featuring an indole-3-acetamide core, likely developed to circumvent class-wide bans on traditional indole and indazole scaffolds.[1][4] This guide provides a comprehensive overview of the discovery, proposed synthesis, chemical properties, and metabolic pathways of CH-Fubiata, intended to serve as a technical resource for the scientific community. Due to its recent emergence, much of the available data comes from forensic analysis rather than traditional pharmaceutical development.
Discovery and Identification
The "discovery" of CH-Fubiata was not in the context of therapeutic drug development but rather its identification as a previously unknown substance in the illicit drug market. The Center for Forensic Science Research and Education (CFSRE) first reported its detection in a drug material sample on June 21, 2022.
The identification was part of ongoing efforts in real-time sample-mining and data-mining for the discovery of NPS. CH-Fubiata was found alongside a structurally similar synthetic cannabinoid, ADB-FUBIATA, suggesting a potential common origin or synthetic precursor. Its emergence is believed to be a response to the class-wide ban on synthetic cannabinoids implemented by China in July 2021.
Chemical Identity
CH-Fubiata is formally known by its IUPAC name, N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide. It is also referred to by the synonym CH-FUBIACA.
Quantitative Data and Chemical Properties
The following tables summarize the known chemical and physical data for CH-Fubiata, primarily sourced from analytical reference standard documentation and forensic reports.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide | |
| Synonyms | CH-FUBIACA | |
| CAS Number | 922038-77-5 | |
| Chemical Formula | C₂₃H₂₅FN₂O | |
| Molecular Weight | 364.5 g/mol | |
| Exact Mass | 365.2024 [M+H]⁺ | |
| Formulation | Crystalline Solid | |
| Purity | ≥98% (Analytical Standard) |
| Solubility | DMF: 3 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): Insoluble | |
Table 2: Chromatographic and Spectrometric Data
| Parameter | Value | Instrument/Method |
|---|---|---|
| GC-MS Retention Time | 8.44 min | Agilent 5975 Series GC/MSD |
| LC-QTOF-MS Retention Time | 9.50 min | Phenomenex® Kinetex C18 Column |
| Protonated Molecule (m/z) | 365.2014 | LC-QTOF-MS |
Proposed Synthesis Pathway
A specific, peer-reviewed synthesis pathway for CH-Fubiata has not been published. However, based on the principles of organic chemistry and known synthetic routes for structurally similar indole-3-acetamide derivatives, a plausible pathway can be proposed. The synthesis likely involves a two-step process: N-alkylation of the indole ring followed by amidation of the acetic acid side chain.
Step 1: N-Alkylation of Indole-3-acetic acid The synthesis would begin with indole-3-acetic acid. The indole nitrogen is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion then acts as a nucleophile, attacking 4-fluorobenzyl bromide in a standard Williamson ether synthesis-like reaction to form 1-(4-fluorobenzyl)-1H-indole-3-acetic acid.
Step 2: Amide Coupling The carboxylic acid from Step 1 is then coupled with cyclohexylamine. This is a standard amide bond formation, which can be achieved using a coupling agent such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with cyclohexylamine.
Below is a logical diagram illustrating this proposed synthetic workflow.
Caption: Proposed two-step synthesis of CH-Fubiata.
Experimental Protocols
The following protocols are derived from the methodologies used for the identification and metabolic profiling of CH-Fubiata.
Analytical Identification Protocol (LC-QTOF-MS)
This protocol outlines the method used by the CFSRE for the initial identification of CH-Fubiata.
-
Sample Preparation: The drug material is diluted in methanol.
-
Instrumentation: A liquid chromatography quadrupole time-of-flight mass spectrometer is used.
-
Chromatography Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase:
-
Solvent A: Ammonium formate (10 mM, pH 3.0)
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Initial: 95% A, 5% B
-
Ramp to 5% A, 95% B over 13 minutes
-
Return to 95% A, 5% B at 15.5 minutes
-
-
Temperatures: Autosampler set to 15 °C.
-
Injection Volume: 10 µL.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
TOF MS Scan Range: 100-510 Da
-
-
Standard Comparison: Results are confirmed by comparison to a certified analytical reference standard of CH-Fubiata.
Caption: Analytical workflow for CH-Fubiata identification.
In Vitro Metabolic Profiling Protocol
This protocol is based on a study investigating the phase I metabolism of CH-Fubiata using human liver microsomes (HLM).
-
Incubation Mixture:
-
CH-Fubiata (10 µmol/L final concentration)
-
Human Liver Microsomes (HLM)
-
NADPH-generating system (as a cofactor)
-
Phosphate buffer (pH 7.4)
-
-
Incubation Conditions: The mixture is incubated at 37°C for 1 hour.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected, diluted, and transferred for analysis.
-
Analysis: The sample is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and structurally elucidate metabolites.
Signaling and Metabolic Pathways
As a synthetic cannabinoid, CH-Fubiata is presumed to act as an agonist at the cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors (GPCRs). However, its specific binding affinity, potency, and efficacy have not been reported in detail.
Metabolic Pathway
Studies have shown that CH-Fubiata undergoes extensive phase I metabolism. The primary metabolic pathways are hydroxylation and N-dealkylation. The most abundant metabolite identified is CF15, which is hydroxylated on the cyclohexane ring, making it a recommended biomarker for urinalysis.
Other identified metabolic transformations include:
-
Monohydroxylation: Occurs on the indole ring or the cyclohexane moiety.
-
N-dealkylation: Cleavage of the 4-fluorobenzyl group.
-
Dihydroxylation: Formation of dihydroxylated metabolites.
-
Glucuronidation: A phase II transformation where a glucuronic acid moiety is attached to a hydroxylated metabolite.
The diagram below illustrates the major metabolic transformations of CH-Fubiata.
Caption: Major metabolic pathways of CH-Fubiata.
